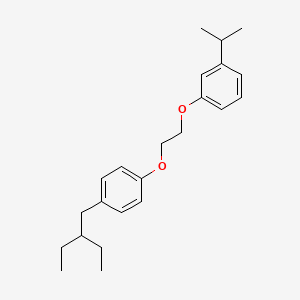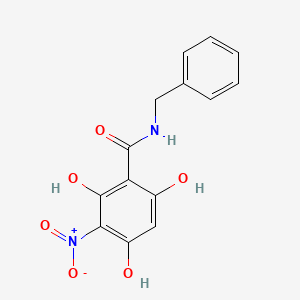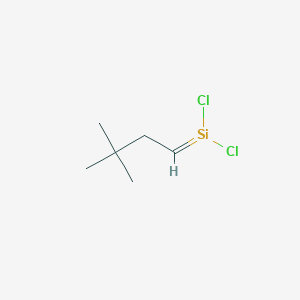
4-(4-Bromobutyl)-4'-methyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromobutyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings, converting them to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the pyridine rings.
Major Products
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products include 4-(4-bromobutyl)-4’-formyl-2,2’-bipyridine and 4-(4-bromobutyl)-4’-carboxy-2,2’-bipyridine.
Reduction: Products include 4-(4-bromobutyl)-4’-methylpiperidine derivatives.
科学的研究の応用
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Analytical Chemistry: It is used in the development of sensors and probes for detecting metal ions and other analytes.
類似化合物との比較
Similar Compounds
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
- 4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine
Uniqueness
4-(4-Bromobutyl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both a bromobutyl group and a methyl group on the bipyridine scaffold. This combination of functional groups allows for versatile chemical modifications and the formation of diverse metal complexes. Compared to other bipyridines, this compound offers enhanced reactivity and potential for creating novel materials and catalysts.
特性
| 115008-03-2 | |
分子式 |
C15H17BrN2 |
分子量 |
305.21 g/mol |
IUPAC名 |
2-[4-(4-bromobutyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C15H17BrN2/c1-12-5-8-17-14(10-12)15-11-13(6-9-18-15)4-2-3-7-16/h5-6,8-11H,2-4,7H2,1H3 |
InChIキー |
QBWVHZUSTRNLHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)


![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)



![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
